molecular formula C24H16F3NO5 B11149710 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one

Cat. No.: B11149710
M. Wt: 455.4 g/mol
InChI Key: YOEHCZOUMUIYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzyl group at position 3, a methyl group at position 4, and a 2-nitro-4-(trifluoromethyl)phenoxy substituent at position 7 of the chromen-2-one core. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . The nitro and trifluoromethyl groups at the 7-position introduce strong electron-withdrawing effects, which may enhance metabolic stability and influence intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in biological or crystalline environments .

Properties

Molecular Formula

C24H16F3NO5

Molecular Weight

455.4 g/mol

IUPAC Name

3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one

InChI

InChI=1S/C24H16F3NO5/c1-14-18-9-8-17(32-21-10-7-16(24(25,26)27)12-20(21)28(30)31)13-22(18)33-23(29)19(14)11-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3

InChI Key

YOEHCZOUMUIYFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions, followed by cyclization.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the chromenone derivative reacts with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base like potassium carbonate.

    Final Modifications: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form benzyl alcohol or benzaldehyde derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium dithionite (Na2S2O4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound serves as a lead compound for developing new drugs. Its structural features are explored for interactions with biological targets, aiming to discover new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Substituent at 7-Position Other Substituents Molecular Weight (g/mol) Notable Properties References
Target Compound 2-Nitro-4-(trifluoromethyl)phenoxy 3-Benzyl, 4-Methyl ~479.3 (estimated) High lipophilicity (CF₃), potential metabolic resistance; nitro group may confer reactivity or act as a prodrug motif.
3-(2-Fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one 2-Fluorophenoxy 2-Trifluoromethyl ~370.3 Reduced steric bulk compared to target; hydroxy group at 7-position increases polarity.
3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 2-Oxopropoxy 3-Benzyl, 4-Methyl ~380.4 Ketone functionality may enhance solubility; lacks electron-withdrawing groups, potentially reducing stability.
7-Methoxy-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one 3-Methyl-2-butenyloxy, 7-Methoxy - ~274.3 Methoxy and prenyloxy groups are electron-donating, contrasting with the target’s electron-withdrawing substituents.
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one Oxiran-2-ylmethoxy (epoxide) 3-Benzyl, 4-Methyl ~366.4 Epoxide group introduces reactivity (e.g., ring-opening potential), differing from the nitro group’s redox activity.

Key Research Findings

Electronic Effects : The trifluoromethyl and nitro groups in the target compound create a highly electron-deficient aromatic system, which may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic active sites) compared to analogues like 3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one .

Crystallographic Behavior: Substituents at the 7-position significantly influence crystal packing. For instance, the bulky 2-nitro-4-(trifluoromethyl)phenoxy group likely induces steric hindrance, affecting molecular conformation and solid-state stability.

Biological Implications: The nitro group in the target compound may act as a prodrug motif, undergoing enzymatic reduction to an amine in vivo, a feature absent in analogues like 3-(2-fluoro-phenoxy)-7-hydroxy-2-trifluoromethyl-chromen-4-one . Conversely, the epoxide group in 3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one could confer cytotoxicity via DNA alkylation .

Limitations and Contradictions

  • Data Gaps : Experimental data (e.g., solubility, logP, bioactivity) for the target compound are absent in the provided evidence, necessitating caution in extrapolating properties from structural analogues.
  • Conflicting Substituent Effects : While the trifluoromethyl group generally enhances lipophilicity, its combination with a nitro group may paradoxically reduce solubility more than predicted due to crystal lattice effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.